molecular formula C16H17NO2S B5575566 1-Tosyl-1,2,3,4-tetrahydroquinoline

1-Tosyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B5575566
M. Wt: 287.4 g/mol
InChI Key: GFQYTRYDCBOWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tosyl-1,2,3,4-tetrahydroquinoline is a sulfonamide derivative of the tetrahydroquinoline scaffold, characterized by a tosyl (para-toluenesulfonyl) group at the N1 position. This compound is synthesized via the reaction of 1,2,3,4-tetrahydroquinoline with tosyl chloride (TsCl) in anhydrous pyridine, yielding an 83% isolated product with a melting point of 94.6–95.2°C after recrystallization from methanol . The tosyl group enhances stability and modulates electronic properties, making it valuable in medicinal chemistry and catalysis. For instance, its stereochemical variants, such as cis- and trans-diastereomers, have been synthesized using Hf(OTf)₄ catalysis, demonstrating distinct physical properties (e.g., Rf values and melting points) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tosyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the tosylation of 1,2,3,4-tetrahydroquinoline using p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 1-Tosyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, catalysts like tungstate ions.

    Substitution: Strong nucleophiles, bases like pyridine.

Major Products:

    Oxidation: N-oxide derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Synthesis of 1-Tosyl-1,2,3,4-tetrahydroquinoline

The synthesis of this compound typically involves the Pictet-Spengler reaction or other methodologies that allow for the introduction of the tosyl group while maintaining the integrity of the tetrahydroquinoline structure. This compound is notable for its unique structural features that enhance its reactivity and biological activity.

Key Synthesis Methods:

  • Modified Pictet-Spengler Reaction: This method has been employed to produce various substituted tetrahydroquinolines with significant yields and purity.
  • One-Pot Reactions: Recent advancements have demonstrated efficient one-pot synthesis strategies that improve yield and reduce reaction time.

This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration.

Anticancer Properties:

Research has highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance:

  • Cytotoxicity Studies: Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For example, studies indicated that certain derivatives exhibited low micromolar inhibition against lung carcinoma and prostate carcinoma cell lines .
  • Structure-Activity Relationship (SAR): The incorporation of aryl groups into the tetrahydroquinoline framework has been shown to enhance antiproliferative effects significantly .

Other Biological Activities:

  • Antimicrobial Effects: Some derivatives have demonstrated antibacterial properties and potential as novel antibiotics .
  • Neuropharmacological Applications: Tetrahydroquinolines are being investigated for their roles as NMDA receptor antagonists and other neurological targets .

Pharmaceutical Applications

The pharmaceutical industry is keenly interested in this compound due to its potential as a lead compound in drug development.

Potential Drug Candidates:

  • Anticancer Agents: Given their cytotoxic properties against cancer cells, there is ongoing research into developing these compounds into effective anticancer drugs.
  • Cardiovascular Agents: Certain tetrahydroquinolines have been identified as potential antiarrhythmic agents .

Material Science Applications

Beyond pharmaceuticals, this compound's unique chemical structure lends itself to applications in material science.

Applications Include:

  • Corrosion Inhibitors: The compound has been explored for its ability to inhibit corrosion in metal substrates .
  • Dyes and Pigments: Its structural properties may also be advantageous in developing new dyes with specific optical properties .

Mechanism of Action

The mechanism of action of 1-Tosyl-1,2,3,4-tetrahydroquinoline and its derivatives often involves interaction with specific molecular targets. For example, some derivatives may inhibit enzymes or interact with receptors, leading to biological effects such as antimicrobial activity . The exact pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Tetrahydroquinoline Derivatives

Key Observations :

  • Synthetic Flexibility : 1-Tosyl-THQ is synthesized efficiently via direct tosylation, whereas derivatives like pyrazole or ketoprofen hybrids require multi-step coupling reactions . The Povarov reaction, while robust, struggles with sterically hindered substituents (e.g., 7-aza or 4-oxo groups), leading to low yields .
  • Steric and Electronic Effects: The tosyl group in 1-Tosyl-THQ enhances electron-withdrawing properties, influencing reactivity in catalysis (e.g., dehydrogenation to quinoline under oxidative conditions) . In contrast, 2-methyl-5-hydroxy-THQ exhibits analgesic activity but suffers from synthetic challenges due to hydroxyl group instability .

Key Observations :

  • Antimicrobial Activity: N-Benzenesulfonyl-THQ derivatives (structurally akin to 1-Tosyl-THQ) show broad-spectrum activity against Gram-positive and Gram-negative bacteria, likely via membrane interaction .
  • Fungicidal and Anti-inflammatory Applications : Pyrazole-THQ hybrids demonstrate potent fungicidal activity, while ketoprofen hybrids combine anti-inflammatory and antioxidant properties, highlighting the role of hybrid pharmacophores .

Physicochemical and Stability Comparisons

  • Lipophilicity : Ketoprofen-THQ hybrids exhibit higher lipophilicity (cLogP 3.5–4.2) compared to 1-Tosyl-THQ (predicted cLogP ~2.8), influencing bioavailability and membrane permeability .
  • Stability: 1-Tosyl-THQ is stable under standard conditions but decomposes under oxidative catalysis (e.g., with H₂O₂ or O₂) to form quinoline . In contrast, 2-methyl-5-hydroxy-THQ may face stability issues due to phenolic hydroxyl groups .

Biological Activity

1-Tosyl-1,2,3,4-tetrahydroquinoline (TTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

This compound is characterized by the presence of a tosyl group attached to a tetrahydroquinoline backbone. Its molecular formula is C11H13N1O2SC_{11}H_{13}N_{1}O_{2}S, with a molecular weight of approximately 225.29 g/mol. The unique structure contributes to its reactivity and biological activity.

Biological Activity

Cytotoxicity Against Cancer Cells

Research has demonstrated that TTHQ exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of tetrahydroquinoline possess significant cytotoxicity against MOLT-3 (human acute lymphoblastic leukemia) and HepG2 (human liver carcinoma) cells. The mechanism behind this cytotoxicity often involves the disruption of cellular processes such as DNA replication and protein synthesis .

Table 1: Cytotoxicity Data for TTHQ Derivatives

Compound NameCell Line TestedIC₅₀ (μM)Reference
TTHQMOLT-312.5
TTHQHepG222.7
N-(p-methylphenyl)-N2-(TTHQ)A-54915.0
N-(o-hydroxyphenyl)-N2-(TTHQ)HuCCA-18.5

Mechanism of Action

The cytotoxicity of TTHQ and its derivatives is often attributed to their ability to induce apoptosis in cancer cells through various pathways. For example, they may act as inhibitors of specific enzymes or receptors involved in cell proliferation and survival. Additionally, some studies suggest that these compounds can modulate signaling pathways related to inflammation and cancer progression .

Case Studies

  • Antitumor Activity : A study focused on the synthesis and evaluation of several N-tosyl-1,2,3,4-tetrahydroquinoline derivatives reported that certain analogs exhibited potent antitumor activity with IC₅₀ values lower than those of standard chemotherapeutic agents like etoposide . The most promising compounds were further explored for their structure-activity relationships (SAR), highlighting the importance of specific substituents on the phenyl ring.
  • Neuroprotective Potential : Another area of research has investigated the potential neuroprotective effects of TTHQ derivatives in models of neurodegenerative diseases. Preliminary results indicate that these compounds may provide protective effects against oxidative stress-induced neuronal damage . This suggests a broader therapeutic potential beyond oncology.

Research Findings and Future Directions

Recent studies have emphasized the need for further investigation into the pharmacokinetics and toxicity profiles of TTHQ derivatives. Understanding how these compounds interact with biological systems at the molecular level will be crucial for their development as therapeutic agents.

Table 2: Summary of Research Findings

Study FocusKey Findings
Anticancer ActivitySignificant cytotoxicity against multiple cancer cell lines
Neuroprotective EffectsPotential protective effects against oxidative stress
Structure-Activity RelationshipSpecific substituents enhance activity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Tosyl-1,2,3,4-tetrahydroquinoline?

The synthesis typically involves two stages:

  • Core formation : Cyclization strategies, such as condensation of aldehydes with amines followed by ring closure, are employed to form the tetrahydroquinoline backbone. For example, intramolecular cyclization of intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine can yield tetrahydroquinoline derivatives .
  • N-Tosylation : The amine group is protected using tosyl chloride under basic conditions (e.g., with NaH or pyridine), analogous to acylation methods used for acetyl derivatives .

Q. How do structural modifications influence the biological activity of tetrahydroquinoline derivatives?

Substituents on the tetrahydroquinoline core significantly alter bioactivity. For instance:

  • Anti-inflammatory effects : Methyl groups at positions 2,2,4 enhance activity by stabilizing hydrophobic interactions with target proteins .
  • Acetic acid moieties : Derivatives like 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetic acid hydrochloride show enhanced pharmacological potential due to increased solubility and binding affinity .
Derivative Key Modification Biological Impact
2,2,4-Trimethyl-THQMethyl groups at C2, C4Anti-inflammatory activity
2-(THQ-4-yl)acetic acid HClAcetic acid side chainImproved drug candidacy

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Resolves substituent positions and confirms tosyl-group integration.
  • Mass spectrometry (MS) : Validates molecular weight and purity.
  • X-ray crystallography : Provides stereochemical details, as demonstrated in asymmetric tetrahydroquinoline derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Brønsted acid-catalyzed transfer hydrogenation enables asymmetric synthesis. For example, chiral phosphoric acids catalyze the reduction of imines to produce enantiomerically pure tetrahydroquinolines (>90% ee) . This method avoids metal catalysts, simplifying purification.

Q. What challenges arise in synthesizing bifunctional tetrahydroquinoline derivatives?

Bifunctional derivatives (e.g., 4,4'-(1,4-phenylenediamine)di-THQ) face:

  • Regioselectivity : Competing electrophilic attacks during cyclization require precise control of reaction conditions (e.g., temperature, solvent) .
  • Steric hindrance : Bulky substituents (e.g., naphthyl groups) impede intramolecular cyclization, necessitating tailored catalysts .

Q. How do researchers resolve contradictions in reported biological activities of tetrahydroquinoline derivatives?

Discrepancies often stem from:

  • Substitution patterns : Minor structural changes (e.g., methoxy vs. ethoxy groups) drastically alter bioactivity. Cross-referencing PubChem data with experimental assays clarifies structure-activity relationships .
  • Experimental conditions : Variations in cell lines or assay protocols (e.g., in vitro vs. in vivo) necessitate standardized testing frameworks .

Q. What methodological strategies optimize reaction yields and purity?

  • Temperature control : Maintaining 0–5°C during tosylation minimizes side reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) isolates high-purity products .

Q. Key Data Sources

  • PubChem : Validates molecular properties (e.g., SMILES, InChIKey) for reproducibility .
  • Acta Crystallographica : Provides crystallographic data for stereochemical analysis .
  • EPA DSSTox : Offers toxicity profiles for safe handling guidelines .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-13-8-10-15(11-9-13)20(18,19)17-12-4-6-14-5-2-3-7-16(14)17/h2-3,5,7-11H,4,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQYTRYDCBOWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tosyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
1-Tosyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
1-Tosyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
1-Tosyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
1-Tosyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
1-Tosyl-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.